1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)-
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Overview
Description
1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its antifungal properties and is used in various applications, including agriculture and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- typically involves the nucleophilic substitution of tertiary alcohols with azide anion in the presence of boron trifluoride-diethyl etherate . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for mass production. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler imidazole compounds .
Scientific Research Applications
1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological molecules and its potential as a biochemical tool.
Medicine: Investigated for its antifungal properties and potential therapeutic applications.
Industry: Used in the formulation of antifungal agents for agricultural and industrial use
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- involves the inhibition of fungal cytochrome P-450 sterol C-14 α-demethylation. This enzyme is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Imazalil: Another imidazole derivative with similar antifungal properties.
Econazole: Used in the treatment of fungal infections.
Clotrimazole: A widely used antifungal agent
Uniqueness
1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-((3-methyl-2-butenyl)oxy)ethyl)- is unique due to its specific molecular structure, which provides it with distinct antifungal properties. Its ability to inhibit cytochrome P-450 sterol C-14 α-demethylation makes it particularly effective against a broad spectrum of fungal species .
Properties
CAS No. |
159650-16-5 |
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Molecular Formula |
C16H18Cl2N2O |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-(3-methylbut-2-enoxy)ethyl]imidazole |
InChI |
InChI=1S/C16H18Cl2N2O/c1-12(2)5-8-21-16(10-20-7-6-19-11-20)14-4-3-13(17)9-15(14)18/h3-7,9,11,16H,8,10H2,1-2H3 |
InChI Key |
MUKDARXQHNSTDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
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